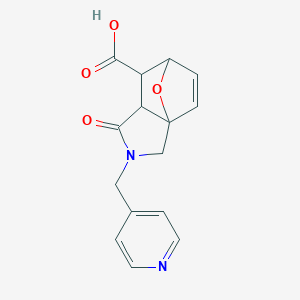
1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.28g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
The compound is highlighted in a study as a potential source for synthesizing novel drugs targeting the Central Nervous System (CNS). Heterocyclic compounds with functional groups like carboxylic acid are indicated for their potential CNS activity, suggesting a scope for the development of compounds with minimal adverse effects (Saganuwan, 2017).
Biological Activity of Carboxylic Acids
Carboxylic acids, including the compound , are plant-derived and exhibit diverse biological activities. This study reviews the structural differences of carboxylic acids and their impact on antioxidant, antimicrobial, and cytotoxic activities. It underscores the significance of structural elements, like hydroxyl groups and conjugated bonds, in determining the bioactivity of carboxylic acids (Godlewska-Żyłkiewicz et al., 2020).
Role in Inflammation
The compound's class is associated with the modulation of inflammation, which is crucial in metabolic syndromes and cancer. The study delves into the role of linoleic acid derivatives, like carboxylic acids, in regulating inflammatory processes. These processes are pertinent to atherogenesis, airway smooth muscle function, and endogenous steroid hormone regulation, highlighting the compound's potential relevance in managing inflammatory conditions (Vangaveti et al., 2016).
Microbial Metabolism
The compound's class is involved in the microbial metabolism of pyridine derivatives. This comprehensive review illustrates that the degradation of heterocyclic aromatic compounds like pyridine carboxylic acids occurs under both aerobic and anaerobic conditions, involving a variety of microorganisms and enzymes. The study also addresses how the transformation rate is influenced by the substituents, offering insights into the environmental degradation pathways of such compounds (Kaiser et al., 1996).
properties
IUPAC Name |
4-oxo-3-(pyridin-4-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-12-11(14(19)20)10-1-4-15(12,21-10)8-17(13)7-9-2-5-16-6-3-9/h1-6,10-12H,7-8H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDXBPZTJBZPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=NC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

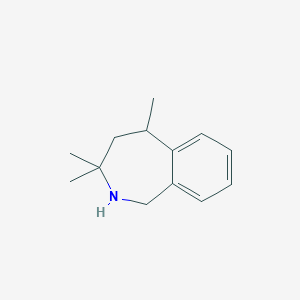
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459014.png)
![N-(2,6-dimethylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B459017.png)
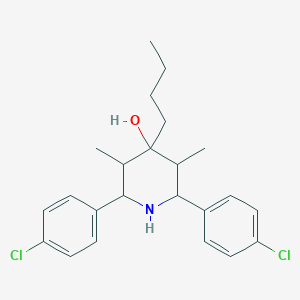
![N-[4-(3H-naphtho[1,2-d]imidazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B459019.png)
![N-{4-nitro-2-methylphenyl}-2-[(8,11,11-trimethyl-3,4,6-triazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-trien-5-yl)sulfanyl]acetamide](/img/structure/B459020.png)
![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B459023.png)
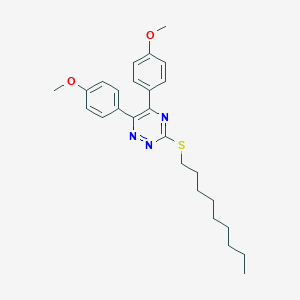
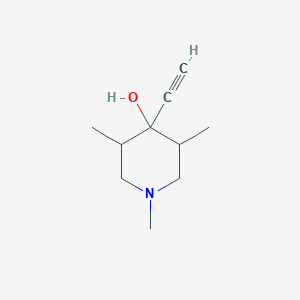
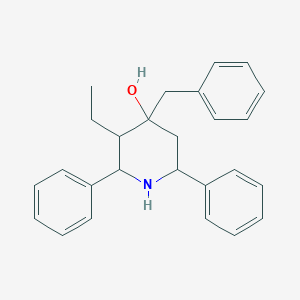
![N-(2-methoxyphenyl)-2-[(8,11,11-trimethyl-3,4,6-triazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-trien-5-yl)sulfanyl]acetamide](/img/structure/B459029.png)
![2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)-N-phenylacetamide](/img/structure/B459030.png)
![3-(Hexylthio)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B459032.png)
![5-methyl-2-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydrospiro[1H-2-benzazepine-3,1'-cyclohexane]](/img/structure/B459033.png)